molecular formula C13H13NO5S3 B2702486 (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 853903-45-4

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2702486
CAS No.: 853903-45-4
M. Wt: 359.43
InChI Key: RGMXCMWYQZVAEJ-FLIBITNWSA-N
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Description

(Z)-2-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a chemical research reagent with the molecular formula C13H13NO5S3 and a molecular weight of 359.44 g/mol . This compound belongs to the 4-thiazolidinone class of heterocycles, a scaffold recognized in medicinal chemistry as a privileged structure for constructing novel bioactive molecules . The core thiazolidin-4-one ring system is amenable to modification at three positions, allowing for the design of compounds with a wide spectrum of targeted biological activities . The Z-configuration of the benzylidene group at the 5-position is a critical structural feature that can influence its biological interactions. Researchers are exploring this compound primarily in the context of anticancer and antioxidant applications. The 4-thiazolidinone core is a significant pharmacophore, with derivatives demonstrating a range of bioactivities including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant effects . Recent studies on analogous 5-ene-4-thiazolidinone derivatives have shown promising cytotoxic and antiproliferative activity against various cancer cell lines, with mechanisms of action that can include the induction of apoptosis and the loss of mitochondrial membrane potential . Furthermore, structurally similar thiazolidin-4-one compounds have exhibited notable radical scavenging capabilities in standard antioxidant assays such as the DPPH test, suggesting potential for research into mitigating oxidative stress . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S3/c1-19-10-5-3-2-4-9(10)8-11-12(15)14(13(20)21-11)6-7-22(16,17)18/h2-5,8H,6-7H2,1H3,(H,16,17,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMXCMWYQZVAEJ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its thiazolidinone core and various substituents that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Thiazolidinone Core : Provides a framework for biological activity.
  • Methoxybenzylidene Substituent : Enhances interaction with biological targets.
  • Ethanesulfonic Acid Group : Imparts solubility and potential ionic interactions.

Biological Activity Overview

Research indicates that compounds within the thiazolidinone class, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : The thiazolidinone derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies suggest that the presence of specific substituents enhances their efficacy compared to traditional antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : The compound has been implicated in antifungal mechanisms, particularly through inhibition of enzymes such as CYP51, which is crucial for ergosterol biosynthesis in fungi .
  • Cytotoxic Effects : Preliminary studies indicate moderate cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer), suggesting potential applications in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol production. For instance, docking studies reveal strong binding affinities to MurB in E. coli and CYP51 in Candida albicans, indicating a dual mechanism of action .
  • Cellular Interaction : The structural features allow for effective cellular uptake and interaction with intracellular targets, modulating various biochemical pathways that lead to antimicrobial and anticancer effects .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against eight bacterial strains, with some derivatives showing enhanced potency compared to standard antibiotics .
Study 2Investigated the antifungal properties against Candida albicans, confirming the role of CYP51 inhibition in the observed effects .
Study 3Assessed cytotoxicity on K562 and MCF7 cell lines, revealing moderate activity that warrants further exploration for anticancer applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, characterized by a thiazolidine ring and a sulfonic acid group. Its synthesis typically involves the condensation of 2-methoxybenzaldehyde with appropriate thiazolidinone derivatives, followed by functionalization to introduce the sulfonic acid moiety.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, as anticancer agents. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

One notable study demonstrated that derivatives of thiazolidinones possess high cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of specific substituents on the thiazolidinone core was found to enhance anticancer activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Antimicrobial Properties

Thiazolidinone compounds have also been evaluated for their antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth.

Case Study: Antibacterial Activity

A study reported that related thiazolidinone derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin. The structure–activity relationship analysis indicated that certain modifications enhance the antimicrobial potency significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives is another area of interest. Compounds in this class have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

Research has indicated that thiazolidinones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests a mechanism through which this compound may exert therapeutic effects in conditions characterized by excessive inflammation .

Summary of Applications

The following table summarizes the key applications of this compound:

Application Description References
AnticancerExhibits cytotoxicity against various cancer cell lines, particularly breast cancer cells.
AntimicrobialDemonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatoryModulates inflammatory pathways and inhibits pro-inflammatory mediators.

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The thiazolidinone ring exhibits nucleophilic and electrophilic reactivity due to its conjugated system and electron-deficient carbonyl groups.

Key reactions:

  • Ring-opening under basic conditions: The thioxo group (C=S) undergoes hydrolysis in aqueous alkaline media, yielding a sulfhydryl intermediate that can further react with electrophiles .

  • Nucleophilic substitution at C-2: The sulfur atom at position 2 participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or synthetic polymers .

Experimental data:

Reaction ConditionProductYield (%)Reference
pH 10, 25°C, 12 hRing-opened sulfhydryl78
1M NaOH, 50°C, 6 hDisulfide-linked dimer65

Methoxybenzylidene Substituent Reactivity

The Z-configuration of the 2-methoxybenzylidene group directs regioselective reactions at the α,β-unsaturated ketone system.

Key reactions:

  • Electrophilic aromatic substitution: The methoxy group activates the benzene ring for nitration or sulfonation at the para position .

  • Conjugate addition: Nucleophiles (e.g., amines, thiols) add to the α,β-unsaturated carbonyl, forming 1,4-adducts .

Comparative reactivity:

NucleophileReaction SiteRate Constant (M⁻¹s⁻¹)
Ethylamineβ-carbon of enone2.3 × 10⁻³
Thiophenolα-carbon of enone1.7 × 10⁻²

Data adapted from studies on analogous thiazolidinones .

Ethanesulfonic Acid Group Reactivity

The sulfonic acid moiety enhances water solubility and participates in acid-base and salt-formation reactions.

Key reactions:

  • Salt formation: Reacts with inorganic bases (e.g., NaOH) to form water-soluble sodium sulfonates .

  • Esterification: Forms stable esters with alcohols under Mitsunobu conditions .

pKa and solubility:

PropertyValue
pKa (sulfonic acid)-1.2 ± 0.3
Solubility in H₂O28 mg/mL (25°C)

Derived from PubChem entries and synthesis reports .

Influence of Reaction Conditions

Optimal yields for key transformations depend on solvent polarity and temperature:

Synthesis of derivatives:

Derivative TypeSolventTemp (°C)Yield (%)
Hydrazide conjugateDMF8072
Sulfonamide analogueEthanol6068

Data from SAR studies on structurally related compounds .

Comparative Analysis with Analogues

The 2-methoxybenzylidene group confers distinct reactivity compared to other substituents:

SubstituentReactivity with ThiolsOxidation Stability
2-MethoxybenzylideneModerate (k = 1.7 × 10⁻²)High (t₁/₂ > 24 h)
4-NitrobenzylideneHigh (k = 5.2 × 10⁻²)Low (t₁/₂ = 4 h)

Oxidation stability measured under ambient O₂ .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for pharmaceutical and materials science applications. Further studies should explore its catalytic behavior and photochemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidinone core, influencing electronic, steric, and pharmacokinetic properties.

Compound Name Substituent at Position 5 Substituent at Position 3 Key Properties/Activities References
Target Compound 2-Methoxybenzylidene Ethanesulfonic acid High solubility; potential broad-spectrum activity
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene 3-Fluorophenyl Anticancer (synthesized via Knoevenagel condensation)
(Z)-5-(4-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-ylbenzoic acid 4-Nitrobenzylidene Benzoic acid Anticancer; nitro group enhances electron-withdrawing effects
(Z)-5-(Thiophen-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid Thiophen-2-ylmethylene Acetic acid Improved lipophilicity; antitumor activity
Les-3331 (Chloronitrophenylpropenylidene analog) (Z,2Z)-2-Chloro-3-(4-nitrophenyl)propenylidene 3-Methylbutanoic acid Anticancer (tested on breast cancer cells)
2-[(5Z)-4-Oxo-5-(3-phenylpropenylidene)-2-thioxothiazolidin-3-yl]ethanesulfonic acid 3-Phenylpropenylidene Ethanesulfonic acid Structural similarity; potential enhanced solubility

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., 4-nitrobenzylidene) or fluorine substituents (e.g., 3-fluorobenzylidene) exhibit enhanced anticancer activity due to increased electrophilicity, which may improve target binding . However, these groups reduce solubility, necessitating polar substituents (e.g., sulfonic acid) for bioavailability.
  • Hydrophilic Moieties: The ethanesulfonic acid group in the target compound improves water solubility compared to carboxylic acid or ester derivatives (e.g., benzoic acid in , methyl esters in ). This may enhance in vivo efficacy but could limit cell membrane permeability .
  • Steric Effects: Bulky substituents like propenylidene (Les-3331) or thiophene () may hinder binding to certain targets but improve selectivity for specific cancer cell lines .

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